1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one
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Overview
Description
1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one is a chemical compound with the molecular formula C27H34O2. It is known for its unique structure, which includes a fluorenyl group attached to an undecane chain with a propanoyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one typically involves the reaction of fluorenyl derivatives with appropriate alkylating agents. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For instance, the fluorenyl group can be introduced through Friedel-Crafts acylation, followed by alkylation to attach the undecane chain .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2)
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alcohols.
Substitution: Various substituted fluorenyl compounds
Scientific Research Applications
1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one involves its interaction with specific molecular targets. The fluorenyl group can interact with various enzymes and receptors, influencing biological pathways. The propanoyl substituent may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 1-(7-Acetyl-9H-fluoren-2-YL)undecan-1-one
- 1-(7-Propionyl-9H-fluoren-2-YL)undecan-1-one
- 1-(7-Butanoyl-9H-fluoren-2-YL)undecan-1-one
Comparison: 1-(7-Propanoyl-9H-fluoren-2-YL)undecan-1-one is unique due to its specific propanoyl substituent, which may confer distinct chemical and biological properties compared to its acetyl, propionyl, and butanoyl analogs. These differences can affect the compound’s reactivity, stability, and interaction with molecular targets .
Properties
CAS No. |
61314-14-5 |
---|---|
Molecular Formula |
C27H34O2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1-(7-propanoyl-9H-fluoren-2-yl)undecan-1-one |
InChI |
InChI=1S/C27H34O2/c1-3-5-6-7-8-9-10-11-12-27(29)21-14-16-25-23(18-21)19-22-17-20(26(28)4-2)13-15-24(22)25/h13-18H,3-12,19H2,1-2H3 |
InChI Key |
XZMDNBSTKQRWND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CC |
Origin of Product |
United States |
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